Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 671200-12-7
VCID: VC7634876
InChI: InChI=1S/C24H23ClN4O3S3/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)26-19(30)11-12-33-23-27-28-24-29(23)17(13-34-24)14-7-9-15(25)10-8-14/h7-10,13H,2-6,11-12H2,1H3,(H,26,30)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Molecular Formula: C24H23ClN4O3S3
Molecular Weight: 547.1

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 671200-12-7

Cat. No.: VC7634876

Molecular Formula: C24H23ClN4O3S3

Molecular Weight: 547.1

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 671200-12-7

Specification

CAS No. 671200-12-7
Molecular Formula C24H23ClN4O3S3
Molecular Weight 547.1
IUPAC Name ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C24H23ClN4O3S3/c1-2-32-22(31)20-16-5-3-4-6-18(16)35-21(20)26-19(30)11-12-33-23-27-28-24-29(23)17(13-34-24)14-7-9-15(25)10-8-14/h7-10,13H,2-6,11-12H2,1H3,(H,26,30)
Standard InChI Key DWLJANYVQUHPMO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c] triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 671200-12-7) is a heterocyclic compound with a molecular formula of C₂₄H₂₃ClN₄O₃S₃ and a molecular weight of 547.1 g/mol . Its IUPAC name reflects a fused thiazolo-triazole core linked via a thioether bridge to a tetrahydrobenzo[b]thiophene scaffold esterified with an ethyl group (Figure 1). Key structural components include:

  • A thiazolo[2,3-c] triazole ring system substituted with a 4-chlorophenyl group.

  • A propanamido-thioether linker (–S–CH₂–CH₂–CO–NH–).

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene moiety with an ethyl ester at position 3.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₃ClN₄O₃S₃
Molecular Weight547.1 g/mol
CAS Registry671200-12-7
IUPAC Nameethyl 2-[3-[[5-(4-chlorophenyl)- thiazolo[2,3-c][1, triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step protocols typical of complex heterocycles :

Key Synthetic Steps

  • Formation of Thiazolo-Triazole Core:

    • Cyclization of acylthiosemicarbazides under alkaline conditions yields mercapto-triazole intermediates .

    • Subsequent reaction with α-halogeno-ketones (e.g., phenacyl bromides) forms the thiazolo[2,3-c] triazole ring .

  • Thioether Linkage:

    • Nucleophilic substitution between the mercapto-triazole and a bromopropanamide derivative introduces the –S–CH₂–CH₂–CO–NH– bridge .

  • Tetrahydrobenzo[b]thiophene Assembly:

    • The Gewald reaction, involving cyclohexanone, ethyl cyanoacetate, and sulfur, generates the tetrahydrobenzo[b]thiophene scaffold .

    • Esterification with ethyl chloroformate introduces the ethyl carboxylate group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazolo-triazoleNaOH (10%), reflux, 3 h70–85%
Thioether formationPhenacyl bromide, EtOH, rt80–93%
Gewald reactionCyclohexanone, S₈, Et₃N65–75%

Structural Characterization

Advanced spectroscopic and analytical techniques confirm the compound’s structure :

Spectroscopic Data

  • ¹H NMR:

    • Aromatic protons (4-chlorophenyl): δ 7.4–7.6 ppm (d, J = 8.5 Hz).

    • Ethyl ester: δ 1.33 (t, 3H), 4.21 (q, 2H).

    • Tetrahydrobenzo[b]thiophene CH₂: δ 1.5–2.5 ppm (m).

  • ¹³C NMR:

    • Carbonyl (ester): δ 169.5 ppm.

    • Thiazole C=S: δ 125–130 ppm .

  • IR:

    • ν(C=O) at 1705 cm⁻¹ (ester).

    • ν(N–H) at 3300 cm⁻¹ (amide).

X-ray Crystallography

While no crystal structure for this specific compound is reported, related tetrahydrobenzo[b]thiophene derivatives exhibit planar fused-ring systems with bond lengths of 1.74 Å (C–S) and 1.45 Å (C–N) .

Compound ClassTargetIC₅₀/EC₅₀
Thiazolo-triazolesVEGFR10.8 µM
Tetrahydrobenzo[b]thiophenesP-gp inhibition12.3 µM

Research Gaps and Future Directions

  • Pharmacological Profiling: No in vitro or in vivo data exist for this compound. Priority studies should assess cytotoxicity, kinase inhibition, and pharmacokinetics.

  • Synthetic Optimization: Green chemistry approaches (e.g., microwave-assisted synthesis) could improve yields .

  • Structure-Activity Relationships (SAR): Modifying the thioether linker or substituting the chlorophenyl group may enhance potency .

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